molecular formula C19H15ClFN3O3S B2481895 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 500266-95-5

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2481895
CAS No.: 500266-95-5
M. Wt: 419.86
InChI Key: YBBOXKKKRPGZQF-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 5,5-dioxido (sulfone) moiety. The acetamide side chain is further substituted with a 4-fluorophenyl group. The sulfone group enhances polarity and hydrogen-bonding capacity, while the halogen substituents influence lipophilicity and electronic properties .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c20-13-2-1-3-15(9-13)24-19(16-10-28(26,27)11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBOXKKKRPGZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its thieno[3,4-c]pyrazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical formula of the compound is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 421.9 g/mol. The structure features a chlorophenyl substituent and a dioxido functionality that contribute to its biological activity.

Property Details
Molecular Formula C20H24ClN3O3S
Molecular Weight 421.9 g/mol
IUPAC Name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
InChI Key MQTOWTVHPKTCRK-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. In studies involving similar compounds, the presence of the pyrazolone moiety was found to be crucial for antibacterial activity against various pathogens such as Bacillus cereus and Klebsiella pneumoniae. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL against these bacteria .

Anticancer Potential

The potential anticancer properties of this class of compounds are notable. Thieno[3,4-c]pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation. A study highlighted that certain derivatives could effectively inhibit aurora kinase, an enzyme involved in cell division and cancer progression . This suggests that this compound may possess similar properties warranting further investigation.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole compounds have also been evaluated for their anti-inflammatory activities. Some derivatives have shown effectiveness in inhibiting phosphodiesterase enzymes associated with inflammatory diseases . Given the structural similarities with other bioactive thieno[3,4-c]pyrazoles, it is plausible that this compound may exhibit comparable anti-inflammatory effects.

Case Studies and Research Findings

  • Antioxidant Properties : A study evaluated the antioxidant capacity of newly synthesized thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in fish erythrocytes. The results showed a significant reduction in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to controls .
    Treatment Group Altered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole (7a)12 ± 1.03
    Thienopyrazole (7b)0.6 ± 0.16
  • Antimicrobial Efficacy : Another study reported that pyrazolone derivatives exhibited promising antimicrobial effects with MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Substituents Heterocyclic Core Hydrogen Bonding Synthesis Method References
N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide 3-Cl, 4-F, sulfone Thieno[3,4-c]pyrazole Not reported (inferred N–H⋯O/N) Likely EDCl-mediated coupling
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide 4-F (dual), sulfone Thieno[3,4-c]pyrazole Not reported Similar to EDCl coupling
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Cl₂, thiazole Thiazole N–H⋯N (R₂²(8) dimers) EDCl, triethylamine in DCM

Key Observations:

Substituent Effects: The 3-chlorophenyl group in the target compound introduces steric and electronic differences compared to the 4-fluorophenyl analog in . Chlorine’s larger atomic radius and stronger electron-withdrawing effect may reduce solubility but enhance binding affinity in hydrophobic pockets .

Heterocyclic Core Variations: The thieno[3,4-c]pyrazole core (target compound) incorporates a sulfur atom and sulfone group, enhancing polarity and hydrogen-bonding capacity compared to the thiazole core in ’s compound. The sulfone group may stabilize the heterocycle against metabolic degradation .

Hydrogen Bonding and Crystal Packing :

  • ’s thiazole-based acetamide forms N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), which stabilize crystal packing . The target compound’s sulfone group likely participates in N–H⋯O or C–H⋯O interactions, though experimental data are lacking.

Synthesis Methodology: All compounds employ carbodiimide-mediated coupling (e.g., EDCl) for amide bond formation, a standard approach for acetamide derivatives . The target compound’s synthesis would require 3-chlorophenylacetic acid and a thienopyrazole amine precursor, analogous to methods in .

Implications of Substituent Positioning and Halogenation

  • 3-Chlorophenyl vs. 4-Fluorophenyl : The meta-Cl substituent creates a torsional angle difference compared to para-F , affecting molecular planarity and π-π stacking. For example, ’s dichlorophenyl-thiazole derivative exhibits a 61.8° twist between aromatic rings, reducing coplanarity and altering packing efficiency .
  • Sulfone vs. Thiazole : The sulfone group in the target compound increases oxidative stability and hydrogen-bond acceptor capacity, whereas the thiazole’s nitrogen enables coordination chemistry (e.g., metal binding in ligands) .

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